1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Overview
Description
1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core imidazolidine-2,4-dione structure, followed by the introduction of the piperidinyl and bromopyridine moieties. Key steps include:
Formation of Imidazolidine-2,4-dione: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Attachment of Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions.
Bromopyridine Introduction: The bromopyridine moiety is typically introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
- 1-[1-(5-Chloropyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- 1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Comparison:
- Uniqueness: The presence of the bromine atom in the bromopyridine moiety of 1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine, making the brominated compound more versatile for further chemical modifications.
Properties
IUPAC Name |
1-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF3N4O3/c17-11-5-10(6-21-7-11)14(26)22-3-1-12(2-4-22)23-8-13(25)24(15(23)27)9-16(18,19)20/h5-7,12H,1-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVASUOBCMOKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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